tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate
Overview
Description
Tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C16H17ClN4O3 and its molecular weight is 348.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate (CAS: 1353500-63-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and various pharmacological effects based on diverse sources.
- Molecular Formula : C₁₆H₁₇ClN₄O₃
- Molecular Weight : 348.79 g/mol
- CAS Number : 1353500-63-6
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The pyrimidine and pyrrole moieties are known for their roles in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes associated with cancer progression and inflammation.
- Receptor Modulation : It may act as a modulator of certain receptors involved in cellular signaling pathways.
Antitumor Activity
Research indicates that compounds similar to tert-butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo have shown significant antitumor effects. A study highlighted that pyrimidine derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Anti-inflammatory Properties
There is evidence suggesting that this compound exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against standard strains such as Staphylococcus aureus and Escherichia coli. Initial findings suggest it may possess moderate antibacterial activity .
Case Studies and Research Findings
Properties
IUPAC Name |
tert-butyl 2-(2-chloropyrimidin-4-yl)-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-16(2,3)24-15(23)21-7-5-10-9(13(21)22)8-12(19-10)11-4-6-18-14(17)20-11/h4,6,8,19H,5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPPHWQJELGHCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1=O)C=C(N2)C3=NC(=NC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.